1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine
説明
Overview of the Imidazoquinoline Chemical Class in Medicinal Chemistry
Imidazoquinolines are heterocyclic compounds characterized by a fused imidazole (B134444) and quinoline (B57606) ring system. cymitquimica.com This unique arrangement confers specific electronic and steric properties that are crucial for their interaction with biological targets.
The exploration of imidazoquinolines began in the mid-20th century, with initial studies focusing on their synthesis and basic chemical properties. It wasn't until the 1980s that their significant biological potential, particularly as immune response modifiers, started to be uncovered. nih.gov Researchers at 3M were investigating compounds for antiviral activity when they synthesized a series of 1H-imidazo[4,5-c]quinolines. nih.govtaylorandfrancis.com This led to the discovery of imiquimod (B1671794), a potent immune response modifier that gained FDA approval in 1997. nih.govtaylorandfrancis.comnih.gov
The initial research relied on indirect bioassays to screen for activity, such as measuring the induction of interferon-α. nih.gov The discovery in 2002 that imidazoquinolines exert their effects through Toll-like receptor 7 (TLR7) and/or Toll-like receptor 8 (TLR8) was a pivotal moment in the evolution of this research area. nih.govnih.gov This understanding of the specific molecular targets allowed for the development of more targeted and potent analogues, such as resiquimod (B1680535), which activates both TLR7 and TLR8. nih.govacs.org
The 1H-imidazo[4,5-c]quinoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with specific biological targets, primarily TLR7 and TLR8. nih.govnih.gov These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns. nih.gov The imidazoquinoline core mimics these patterns, leading to the activation of downstream signaling pathways and the production of various cytokines, such as interferons and tumor necrosis factor-α. taylorandfrancis.comwikipedia.org
Structure-activity relationship (SAR) studies have revealed that specific substitutions on the imidazoquinoline ring system are critical for activity. nih.govnih.gov For instance, the 4-amino group is generally considered essential for TLR7 agonistic activity. nih.govnih.gov Modifications at the N1 and C2 positions have been extensively explored to modulate potency and selectivity for TLR7 and TLR8. nih.govnih.govnih.gov The planarity and electronic configuration of the heterocyclic system are also crucial for effective binding to the receptors. nih.gov
Specific Focus on 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine
Within the diverse family of imidazoquinolines, this compound stands out as a specific derivative with distinct structural characteristics.
The systematic name for this compound is this compound. lgcstandards.com Its molecular formula is C₁₃H₁₄N₄, and it has a molecular weight of 226.28 g/mol . smolecule.comlab-chemicals.com The structure consists of the core 1H-imidazo[4,5-c]quinoline system with a propyl group attached to the nitrogen atom at position 1 of the imidazole ring and an amine group at position 4 of the quinoline ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 853792-81-1 | cymitquimica.comlab-chemicals.com |
| Molecular Formula | C₁₃H₁₄N₄ | smolecule.comlab-chemicals.com |
| Molecular Weight | 226.28 g/mol | smolecule.comlab-chemicals.com |
| IUPAC Name | This compound | lgcstandards.com |
| InChI | InChI=1S/C13H14N4/c1-2-7-17-8-15-11-12(17)9-5-3-4-6-10(9)16-13(11)14/h3-6,8H,2,7H2,1H3,(H2,14,16) | lgcstandards.com |
| SMILES | CCCn1cnc2c(N)nc3ccccc3c12 | lgcstandards.com |
The presence of a propyl group at the N1 position of the imidazoquinoline scaffold is a key feature that influences the compound's physicochemical properties and its interaction with biological targets. cymitquimica.com Structure-activity relationship studies on various imidazoquinoline derivatives have shown that the nature of the substituent at the N1 position significantly impacts the compound's activity at TLR7 and TLR8. nih.govnih.gov
Broad Biological Significance of Imidazoquinoline Derivatives
Derivatives of the 1H-imidazo[4,5-c]quinoline scaffold have demonstrated a wide range of biological activities, making them a significant area of research in medicinal chemistry. Their primary and most well-studied activity is the modulation of the immune system through the activation of Toll-like receptors. taylorandfrancis.comresearchgate.net
This immunomodulatory activity has led to their investigation and application in various fields:
Antiviral Activity: By stimulating the production of interferons, imidazoquinolines can induce an antiviral state in cells, making them effective against various viral infections. nih.govresearchgate.net
Anticancer Activity: The activation of the immune system by imidazoquinolines can lead to the recognition and destruction of cancer cells. researchgate.netmdpi.com This has resulted in the clinical use of some derivatives for certain types of skin cancer. taylorandfrancis.comwikipedia.org
Vaccine Adjuvants: The ability of imidazoquinolines to enhance the immune response makes them promising candidates for use as adjuvants in vaccines, potentially leading to more robust and long-lasting immunity. nih.govnih.gov
The biological significance of imidazoquinolines extends beyond their immunomodulatory effects, with some derivatives being explored for other therapeutic applications. The versatility of the imidazoquinoline scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activity and the development of new therapeutic agents. nih.govacs.org
Role as Immunomodulatory Agents
Derivatives of 1H-imidazo[4,5-c]quinolin-4-amine are potent immunomodulators, capable of stimulating the innate and adaptive immune systems. google.com Their primary mechanism involves inducing the production and release of a variety of cytokines, which are signaling proteins that mediate and regulate immunity and inflammation. nih.gov When cells of the innate immune system are activated by these compounds, they secrete key cytokines such as interferons (IFN-α), interleukins (e.g., IL-6, IL-12), and tumor necrosis factor-α (TNF-α). frontiersin.orgwikipedia.org
This cytokine induction is a hallmark of the imidazoquinoline class. nih.gov For instance, the activation of immune cells by these agents can lead to the maturation of dendritic cells, which play a crucial role in presenting antigens and initiating an adaptive immune response. wikipedia.org The specific profile of induced cytokines can be influenced by the chemical structure of the particular imidazoquinoline derivative, allowing for the fine-tuning of the immune response. frontiersin.org This ability to selectively stimulate immune pathways makes these compounds valuable as research tools and as potential therapeutic agents.
Focus on Toll-like Receptor (TLR) Agonism
A primary mechanism through which 1H-imidazo[4,5-c]quinolin-4-amine derivatives exert their immunomodulatory effects is through the activation of Toll-like Receptors (TLRs). acs.org TLRs are a class of pattern recognition receptors that play a critical role in the innate immune system by recognizing molecules broadly shared by pathogens. acs.orgnih.gov Specifically, imidazoquinolines like Imiquimod and Resiquimod are known agonists of TLR7 and/or TLR8, which are located within the endosomes of immune cells such as dendritic cells and monocytes. rsc.orgfrontiersin.orgnih.gov
The activation of TLR7 and TLR8 by these synthetic small molecules mimics the natural recognition of single-stranded viral RNA. nih.gov This binding event triggers a downstream signaling cascade that results in the activation of the transcription factor NF-κB (nuclear factor κ light-chain enhancer of activated B cells). nih.govacs.org The activation of this pathway leads directly to the transcription and production of proinflammatory cytokines and chemokines, initiating a robust immune response. nih.govacs.org
The selectivity and potency for TLR7 versus TLR8 can be modulated by structural modifications to the imidazoquinoline scaffold. rsc.org
Imiquimod is primarily a TLR7 agonist. frontiersin.org
Resiquimod is a potent agonist of both TLR7 and TLR8. rsc.orgfrontiersin.org
A C7-methoxycarbonyl derivative of imiquimod was found to induce cytokine production, including high levels of IL-1β, without activating TLR7 or TLR8, suggesting an alternative pathway for immune stimulation in some derivatives. nih.gov
Structure-activity relationship (SAR) studies have shown that modifications at the N-1 position, such as the propyl group in this compound, are critical for activity. Research into N1-modified imidazoquinolines demonstrated that TLR8 selectivity can be achieved by incorporating an ethyl-, propyl-, or butylamino group at this position. acs.org Similarly, studies on thiazolo[4,5-c]quinolines, a related scaffold, found that a 2-propyl derivative was a potent TLR8 agonist. nih.gov
| Compound | Substitution | Primary Target(s) | Key Activity | Reference |
|---|---|---|---|---|
| Imiquimod | 1-isobutyl | TLR7 | Induces IFN-α, TNF-α, and IL-12. frontiersin.orgwikipedia.org | frontiersin.orgwikipedia.org |
| Resiquimod | N/A (structure varies) | TLR7 and TLR8 | More potent than Imiquimod at activating TLR7 and also activates TLR8. rsc.orgfrontiersin.org | rsc.orgfrontiersin.org |
| Gardiquimod | N/A (structure varies) | TLR7 | Selectively activates TLR7. nih.gov | nih.gov |
| 2-propylthiazolo[4,5-c]quinolin-4-amine (CL075) | 2-propyl on a thiazoloquinoline core | TLR8 | Reported as a potent and pure TLR8 agonist. nih.gov | nih.gov |
| N1-substituted imidazoquinolines | N1-ethylamino, N1-propylamino, N1-butylamino | TLR8 | N1-substitution confers TLR8 selectivity. acs.org | acs.org |
Modulation of Adenosine (B11128) Receptors, Specifically A3 Adenosine Receptor (A3AR)
In addition to their well-documented effects on Toll-like receptors, the 1H-imidazo[4,5-c]quinolin-4-amine scaffold has been identified as a source of modulators for a completely different class of receptors: the A3 adenosine receptor (A3AR). nih.govnih.govacs.org The A3AR is a G protein-coupled receptor involved in various physiological processes, and its activation is associated with anti-inflammatory and tissue-protective effects. nih.gov
Derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been shown to act as positive allosteric modulators (PAMs) of the A3AR. nih.govnih.govresearchgate.net An allosteric modulator binds to a receptor at a site distinct from the primary (orthosteric) binding site used by the endogenous ligand (adenosine). nih.gov As PAMs, these compounds can enhance the binding and/or signaling of the natural A3AR agonists. nih.govnih.gov This allosteric enhancement can potentiate both the potency and the maximal efficacy of A3AR agonists. nih.govnih.gov
The structural requirements for A3AR modulation are distinct from those for TLR agonism, allowing for the development of derivatives with selective activity. nih.govnih.gov Structure-activity relationship studies have explored how modifications at the C-2 and C-4 positions of the imidazoquinoline core influence A3AR PAM activity. nih.govnih.gov
Derivatives with large alkyl or cycloalkyl groups at the C-2 position and a 3,4-dichlorophenyl group at the 4-amino position have shown improved A3AR PAM activity. nih.gov
One study identified the 2-cyclopentyl-1H-imidazo[4,5-c]quinoline derivative DU124183 as having a favorable balance of allosteric modulation versus direct receptor antagonism. nih.gov
Specifically, certain derivatives like 2-(heptan-4-yl)-N-3,4-dichlorophenyl-1H-imidazo[4,5-c]quinolin-4-amine were found to significantly slow the dissociation rate of an agonist radioligand from the human A3AR, a characteristic feature of PAM activity. nih.gov
This dual pharmacology, with some members of the class acting as TLR agonists and others as A3AR modulators, highlights the chemical versatility of the 1H-imidazo[4,5-c]quinolin-4-amine scaffold.
| Derivative Feature | Effect on A3AR | Example Compound/Modification | Reference |
|---|---|---|---|
| General Class | Positive Allosteric Modulators (PAMs) | 1H-Imidazo[4,5-c]quinolin-4-amines | nih.govnih.govresearchgate.net |
| C-2 Substitution | Enhances PAM activity | Large alkyl/cycloalkyl/bicycloalkyl groups | nih.govresearchgate.net |
| 4-Amino Substitution | Improves PAM activity and selectivity | 3,4-dichlorophenyl group | nih.gov |
| Mechanism | Slows agonist dissociation from the receptor | 2-(heptan-4-yl) derivative | nih.gov |
| Mechanism | Potentiates agonist potency and maximal efficacy | DU124183 (2-cyclopentyl derivative) | nih.govnih.gov |
Structure
3D Structure
特性
IUPAC Name |
1-propylimidazo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-2-7-17-8-15-11-12(17)9-5-3-4-6-10(9)16-13(11)14/h3-6,8H,2,7H2,1H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBUYSQOBLYANO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459101 | |
| Record name | 1H-Imidazo[4,5-c]quinolin-4-amine, 1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853792-81-1 | |
| Record name | 1H-Imidazo[4,5-c]quinolin-4-amine, 1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 1 Propyl 1h Imidazo 4,5 C Quinolin 4 Amine
Established Synthetic Pathways for the Imidazoquinoline Core
The traditional synthesis of the 1H-imidazo[4,5-c]quinoline structure relies on well-established principles of heterocyclic chemistry, often involving multi-step sequences that build the fused ring system from quinoline (B57606) precursors.
Cyclization Reactions from Precursor Compounds
A cornerstone of imidazoquinoline synthesis is the cyclization of a suitably functionalized quinoline-3,4-diamine (B1585804) intermediate. This approach, borrowed from purine (B94841) synthesis, involves the annulation of the imidazole (B134444) ring onto the quinoline core. The process typically begins with a substituted quinoline and proceeds through nitration and subsequent reduction to form the crucial diamine.
The final cyclization to form the imidazole ring can be achieved by treating the diaminoquinoline intermediate with various one-carbon sources. For instance, condensation with orthoesters or acid chlorides is a common method to yield the desired tricyclic system. nih.gov The choice of the cyclizing agent can also introduce substituents at the C2-position of the final compound. For example, cyclization with formic acid results in an unsubstituted C2-position, yielding the foundational imidazoquinoline ring. nih.gov
Reaction of 2-Aminobenzonitrile (B23959) with 1-Propylimidazole
While multi-step syntheses starting from quinoline precursors are more extensively documented, pathways involving the construction of the quinoline ring onto a pre-existing imidazole are also explored. A plausible, though less commonly cited, route for related structures involves the reaction of a substituted imidazole with a precursor that can form the quinoline ring. For instance, a multicomponent condensation beginning with aminomalononitrile, an orthoester, and a β-amino alcohol can produce 5-aminoimidazole-4-carbonitriles. nih.gov These intermediates possess the necessary functionalities for subsequent cyclization and elaboration into the fused imidazoquinoline system. Although a direct reaction between 2-aminobenzonitrile and 1-propylimidazole is not a prominently documented pathway for this specific target, the underlying chemical principles of nitrile cyclization are fundamental in heterocyclic synthesis.
Multi-Step Approaches from Substituted Quinolines
The most prevalent and versatile method for synthesizing 1-substituted 1H-imidazo[4,5-c]quinolin-4-amines starts with a pre-formed, substituted quinoline. A representative synthetic sequence is outlined below:
Nitration: The synthesis often commences with a commercially available quinolin-4-ol derivative. This starting material undergoes nitration, typically using nitric acid in a suitable solvent like propionic acid, to introduce a nitro group at the 3-position, yielding a 3-nitroquinolin-4-ol. acs.org
Chlorination: The hydroxyl group at the 4-position is subsequently converted to a chloro group, a better leaving group for nucleophilic substitution. This is commonly achieved using phosphoryl chloride (POCl₃), resulting in a 4-chloro-3-nitroquinoline (B17048) intermediate. acs.org
N-1 Alkylation/Arylation: The substituent at the N-1 position of the imidazole ring is introduced by reacting the 4-chloro-3-nitroquinoline with a primary amine. For the target compound, this would involve reaction with n-propylamine. This nucleophilic substitution reaction displaces the chloro group and introduces the N-propylbenzylamine precursor moiety. acs.org
Reduction: The 3-nitro group is then reduced to an amino group to form a quinoline-3,4-diamine intermediate. This reduction can be carried out using various reagents, with iron powder and ammonium (B1175870) chloride in ethanol/water being a common choice to avoid dehalogenation when halogen substituents are present on the quinoline ring. nih.gov
Imidazole Ring Formation: The diamine intermediate undergoes cyclization to form the fused imidazole ring. As mentioned previously, reacting the diamine with formic acid or an orthoester like trimethyl orthovalerate achieves this transformation. nih.govbinghamton.edu
C-4 Amination: The final step involves the introduction of the 4-amino group. This can be accomplished through a two-step process involving N-oxidation of the quinoline ring nitrogen, followed by treatment with an aminating agent like ammonium hydroxide (B78521) in the presence of tosyl chloride. binghamton.edu Alternatively, a 4-chloro-1H-imidazo[4,5-c]quinoline intermediate can be reacted directly with an amine, such as aqueous methylamine (B109427) under pressure and heat, to yield the final 4-amino product. prepchem.com
| Step | Reaction | Typical Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Nitration | HNO₃, Propionic Acid | 3-Nitroquinolin-4-ol | acs.org |
| 2 | Chlorination | POCl₃ | 4-Chloro-3-nitroquinoline | acs.org |
| 3 | N-1 Propyl Group Introduction | n-Propylamine | N-propyl-3-nitroquinolin-4-amine | acs.org |
| 4 | Nitro Group Reduction | Fe, NH₄Cl | N¹-Propylquinoline-3,4-diamine | nih.gov |
| 5 | Imidazole Cyclization | Formic Acid or Orthoester | 1-Propyl-1H-imidazo[4,5-c]quinoline | nih.govnih.gov |
| 6 | C-4 Amination | mCPBA, then NH₄OH/TsCl | 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine | binghamton.edu |
Alternative and Optimized Synthetic Routes
To address the often cumbersome nature of traditional multi-step syntheses, modern methods focusing on efficiency, speed, and greener reaction conditions have been developed.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including imidazoquinolines. benthamdirect.com This technique can significantly reduce reaction times from hours to minutes and often improves yields. rsc.orgrsc.org For instance, a one-pot sequential protocol for synthesizing pyrido-fused imidazo[4,5-c]quinolines utilizes microwave irradiation for both the initial condensation and the subsequent cyclization steps, conducted in a green solvent. rsc.orgrsc.org The reactions, performed at temperatures ranging from 70°C to 150°C for short durations (e.g., 5-8 minutes), highlight the efficiency of this method. rsc.orgnih.gov The use of microwave heating has been successfully applied to various steps in quinoline synthesis, including cyclocondensation and N-alkylation reactions, offering a significant advantage over conventional heating. nih.govnih.gov
| Reaction Type | Conditions | Advantages | Reference |
|---|---|---|---|
| One-Pot Sequential Synthesis | Microwave Irradiation (240 W), 70-75°C, 5 min per step | Reduced reaction time, green solvent, high yield | rsc.org |
| Imidazo[4,5-f] rsc.orgnih.govphenanthroline Synthesis | Microwave Irradiation, 100°C | High yields (82.3–94.7%), rapid heating | nih.gov |
| Three-Component Domino Reaction | Microwave-assisted | Short synthetic route, operational simplicity | nih.gov |
Palladium-Catalyzed Cross-Coupling Techniques
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry and have been applied to the synthesis of imidazoquinolines. nih.govwiley.com These methods are particularly valuable for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high efficiency and functional group tolerance.
The Buchwald-Hartwig amination is a prominent example, frequently used for the challenging coupling of aryl halides with amines. youtube.comyoutube.com This reaction could be employed for the crucial C-4 amination step or for introducing the N-1 substituent. The success of these reactions often depends on the choice of a phosphine (B1218219) ligand, which stabilizes the palladium catalyst.
Furthermore, the Suzuki coupling reaction provides an alternative strategy for constructing the imidazoquinoline core. nih.gov In one approach, a key iodoimidazole intermediate is coupled with a 2-aminophenylboronic acid derivative. nih.gov This palladium-catalyzed reaction forms a heterobiaryl intermediate, which then undergoes intramolecular cyclization to afford the final tricyclic system. This late-stage functionalization allows for the efficient introduction of diverse substituents onto the benzene (B151609) ring portion of the molecule. nih.gov
Amination and Functionalization of Halogenated Intermediates
A cornerstone in the synthesis of the 1H-imidazo[4,5-c]quinolin-4-amine core is the strategic use of halogenated intermediates. A common and effective route involves the initial construction of a substituted quinoline ring system, which is subsequently functionalized.
A well-established synthetic pathway begins with quinoline-2,4-diol. nih.gov This starting material undergoes nitration, typically with nitric acid, to yield 3-nitroquinoline-2,4-diol. nih.gov This intermediate is then subjected to chlorination, for example, using phenylphosphonic dichloride, to produce the key di-halogenated intermediate, 2,4-dichloro-3-nitroquinoline. nih.gov
The chlorine atoms in this intermediate exhibit differential reactivity, allowing for selective substitution. The chlorine at the C4 position is more susceptible to nucleophilic attack. This reactivity is exploited in an amination step where the 4-chloro group is displaced by an amine. nih.gov Following the introduction of the C4-amino group, the nitro group at the C3 position is reduced to an amine, yielding a 3,4-diaminoquinoline intermediate. This diamine is the direct precursor to the imidazole ring of the final scaffold. Cyclization with an appropriate orthoester or carboxylic acid derivative, followed by amination, completes the formation of the 1H-imidazo[4,5-c]quinolin-4-amine structure. nih.govbinghamton.edu Late-stage amination methodologies, including those involving transition-metal-catalyzed cross-coupling reactions of aryl halides, also represent a viable strategy for introducing the crucial 4-amino group.
Strategies for Chemical Derivatization and Analogue Preparation
To investigate the chemical space around the this compound scaffold, extensive derivatization is performed at several key positions. These modifications are critical for fine-tuning the molecule's physicochemical properties.
The substituent at the N1 position of the imidazole ring is a primary site for modification. While the title compound features a propyl group, SAR studies have explored a wide range of substituents at this position. nih.gov The introduction of the N1-alkyl group is typically achieved by alkylating a 1H-imidazo[4,5-c]quinolin-4-amine precursor or, more commonly, by utilizing an appropriately N-substituted quinoline intermediate early in the synthesis. For instance, the synthesis of analogues often involves the alkylation of the N1-position of the imidazole tricycle, although this can sometimes lead to mixtures of N1 and N3 isomers. binghamton.edu The nature of the N1-substituent is known to significantly influence the compound's activity profile. nih.gov
The C2 position of the imidazole ring offers another critical handle for derivatization. Research has shown that this position tolerates a variety of bulky and hydrophobic groups. nih.govnih.gov These modifications are typically introduced during the cyclization of the 3,4-diaminoquinoline intermediate by using different carboxylic acids or their derivatives. For example, using different aliphatic or cycloaliphatic carboxylic acids leads to the corresponding 2-alkyl or 2-cycloalkyl substituted analogues. nih.gov
The table below illustrates various substitutions that have been explored at the C2 position of the 1H-imidazo[4,5-c]quinoline-4-amine scaffold.
| Compound ID | C2-Substituent | Reference |
| 17 | 2-Cyclopropyl | nih.gov |
| 14 | 2-Heptan-4-yl | nih.gov |
| 18 | 2-Cyclohept-4-enyl | nih.gov |
| 20 | 2-(1-Adamantyl) | nih.gov |
| - | 2-(4-Tetrahydropyranyl) | nih.gov |
These examples demonstrate the introduction of diverse alicyclic and branched alkyl groups, indicating a broad scope for modification at this site. nih.govnih.gov
The exocyclic 4-amino group is frequently targeted for functionalization to create N-substituted analogues. nih.govnih.gov These derivatives are often prepared by reacting the 4-amino group of the parent imidazoquinoline with various electrophiles or through coupling reactions. A prominent strategy involves the introduction of aryl groups, which has been shown to modulate activity. For instance, N-phenyl substituents with different halogenation patterns have been synthesized and studied. nih.govnih.gov
The following table presents examples of derivatives modified at the 4-amino position.
| Compound ID | 4-Amino Substituent | Reference |
| 6 | 4-(3,5-Dichlorophenylamino) | nih.gov |
| - | 4-(3,4-Dichlorophenylamino) | nih.gov |
| 39 | N-(4-Iodophenyl) | nih.gov |
These modifications highlight the synthesis of N-aryl derivatives, which are key for exploring the impact of electronically and sterically diverse substituents on the scaffold's properties. nih.govnih.gov
Functionalization of the carbocyclic quinoline ring, such as at the C6 or C7 positions, provides another avenue for creating analogues. nih.govnih.gov While the literature extensively covers modifications at the N1 and C2 positions, exploration of the aryl ring has been less exhaustive. nih.gov However, initial studies on C7-substituted imidazoquinolines have demonstrated that the scaffold tolerates changes at this position, which can lead to increased potency. nih.gov Similarly, the synthesis of C6-substituted benzimidazo[1,2-a]quinoxaline derivatives, a structurally related scaffold, suggests that functionalization at this position is a viable strategy for generating chemical diversity. nih.gov These modifications are generally introduced by using appropriately substituted starting materials in the initial steps of the quinoline synthesis.
To enhance targeting and modify pharmacokinetic properties, this compound and its analogues can be conjugated to various carrier molecules. nih.govresearchgate.net This strategy involves linking the imidazoquinoline "payload" to a larger entity like a peptide, protein, or polymer through a chemical linker. researchgate.netfrontiersin.org
The design of such conjugates requires the imidazoquinoline derivative to have a suitable functional group for linkage, which does not compromise its intrinsic activity. nih.gov For example, a derivative might be synthesized with a terminal amine or carboxylic acid group that can be coupled to a carrier. nih.gov Antibody-drug conjugates (ADCs) are a sophisticated application of this principle, where an antibody directs the imidazoquinoline payload to specific cells. binghamton.eduresearchgate.net The covalent bond between the drug and the antibody is often formed by reacting an activated linker with amine or sulfhydryl groups on the protein. frontiersin.org Other carrier molecules, such as polyphosphazenes, have also been used, with the drug being released under specific conditions like the acidic environment of endosomes. mdpi.com This approach aims to concentrate the compound at the desired site of action, potentially improving efficacy and tolerability. nih.govresearchgate.net
Mechanism of Action and Molecular Interactions of 1 Propyl 1h Imidazo 4,5 C Quinolin 4 Amine
Toll-like Receptor (TLR) Agonistic Mechanisms
The primary mechanism of action for 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine involves its interaction with endosomal Toll-like Receptors, which are key components of the innate immune system responsible for recognizing pathogen-associated molecular patterns (PAMPs).
Imidazoquinoline compounds are well-established agonists of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8), which are specialized in recognizing single-stranded viral RNA. nih.govnih.gov The binding of an agonist like this compound to these receptors mimics a viral infection, triggering a potent immune response. nih.gov While some imidazoquinolines, such as Resiquimod (B1680535), are potent dual agonists for both TLR7 and TLR8, others exhibit significant selectivity. nih.govnih.gov
The degree of TLR7 versus TLR8 activity can be heavily influenced by chemical substitutions on the imidazoquinoline core structure. nih.gov For instance, modifications can result in compounds that are highly selective for TLR7, with one study reporting a derivative that was over 500-fold more responsive in a TLR7-overexpressing reporter cell line compared to a TLR8-overexpressing one. nih.gov This selectivity is critical as TLR7 and TLR8 have different expression patterns in immune cells and can trigger distinct downstream responses.
Table 1: TLR Selectivity of Representative Imidazoquinoline Compounds
| Compound | Target Receptor(s) | Selectivity Profile | Reference |
|---|---|---|---|
| Imiquimod (B1671794) | TLR7/TLR8 | Modest dual agonist | nih.gov |
| Resiquimod (R848) | TLR7/TLR8 | Potent dual agonist | nih.govnih.gov |
| 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ) | TLR7 | TLR7 specific | nih.gov |
This table is interactive and can be sorted by column.
The signaling cascades initiated by TLR7 and TLR8 are critically dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. nih.gov Upon agonist binding, the TLR undergoes a conformational change that facilitates the recruitment of MyD88 to its Toll-interleukin 1 receptor (TIR) domain.
This event is a convergence point for most TLR signaling pathways and is essential for triggering pro-inflammatory responses. nih.gov The recruitment of MyD88 initiates the formation of a larger protein complex, known as the Myddosome, which includes members of the IL-1 receptor-associated kinase (IRAK) family. This complex formation is a prerequisite for the subsequent activation of downstream transcription factors that orchestrate the resulting immune response. nih.gov
The activation of the MyD88-dependent pathway ultimately leads to the activation of key transcription factors, most notably nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). nih.gov The signaling cascade downstream of the Myddosome leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation targets IκB for degradation, freeing NF-κB to translocate into the nucleus.
Simultaneously, specific IRFs, such as IRF7, are activated and also move to the nucleus. Inside the nucleus, these transcription factors bind to the promoter regions of specific genes, initiating the transcription of a wide array of immune-related molecules, including cytokines and interferons. nih.gov The activation of both the NF-κB and IRF pathways is a hallmark of TLR7/8 agonism and is responsible for the broad-spectrum immune activation observed with imidazoquinolines. nih.gov
The culmination of TLR7/8 activation and subsequent transcription factor induction is the robust production and secretion of various cytokines and interferons. These signaling proteins are crucial for directing the ensuing innate and adaptive immune responses.
A primary outcome of TLR7 activation, largely driven by the IRF pathway, is the potent induction of Type I interferons, particularly IFN-α. nih.govnih.gov These interferons are critical for establishing an antiviral state in surrounding cells and are key signaling molecules that bridge the innate and adaptive immune systems. Studies on various 1H-imidazo[4,5-c]quinolines have consistently demonstrated their ability to induce IFN-α production in human peripheral blood mononuclear cells (hPBMCs). nih.govnih.gov The antiviral activity attributed to these compounds is largely due to this induction of interferons. nih.gov
The activation of the NF-κB pathway drives the expression and secretion of a host of pro-inflammatory cytokines. nih.gov Chief among these is Tumor Necrosis Factor-alpha (TNF-α), a pivotal mediator of inflammation. nih.gov Other important cytokines induced by TLR7/8 agonists include Interleukin-6 (IL-6) and Interleukin-12 (IL-12). Together, these TH1-polarizing cytokines create an inflammatory microenvironment, enhance the function of antigen-presenting cells like macrophages and dendritic cells, and promote the development of cellular immunity. nih.gov
Table 2: Cytokines Induced by Imidazoquinoline TLR Agonists
| Cytokine | Primary Inducing Pathway | Key Immunological Function | Reference |
|---|---|---|---|
| IFN-α | IRF | Antiviral state, activation of adaptive immunity | nih.govnih.gov |
| IFN-β | IRF | Antiviral state | nih.gov |
| TNF-α | NF-κB | Pro-inflammatory, activates immune cells | nih.gov |
| IL-6 | NF-κB | Pro-inflammatory, acute phase response |
This table is interactive and can be sorted by column.
Cytokine and Interferon Production Profiles
Adenosine (B11128) Receptor (AR) Modulation
Derivatives of the 1H-imidazo[4,5-c]quinolin-4-amine scaffold are recognized as allosteric modulators of the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) involved in various physiological processes, including inflammation and cell growth nih.govnih.gov. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand (adenosine) binds nih.govdtic.mil. This interaction can fine-tune the receptor's response to the endogenous agonist, offering a more spatially and temporally specific mode of action compared to direct agonists or antagonists nih.govfrontiersin.org.
Imidazoquinoline derivatives function as positive allosteric modulators (PAMs) of the human A3AR nih.govnih.gov. As PAMs, they cause conformational changes in the receptor that can enhance the binding affinity, potency, and/or efficacy of orthosteric agonists dtic.mil. Research has demonstrated that these compounds can potentiate the maximal efficacy of A3AR agonists, such as Cl-IB-MECA scispace.com. For instance, certain 2- and 4-substituted analogues have been shown to double the maximal efficacy of an agonist in functional assays acs.org. This enhancement of agonist activity is a key characteristic of their PAM behavior. Additionally, many of these compounds decrease the dissociation rate of agonists from the A3AR, further confirming their role as allosteric enhancers scispace.com.
The allosteric binding site for the 1H-imidazo[4,5-c]quinolin-4-amine class on the A3AR is distinct from the orthosteric pocket. Computational modeling and mutagenesis studies have predicted that these PAMs bind to a hydrophobic site located on the cytosolic interface of the receptor nih.govnih.govdtic.mil. More detailed investigations have identified an extrahelical, lipid-facing binding pocket that involves transmembrane domains (TMD) 1, TMD7, and Helix 8 nih.gov.
According to molecular modeling, the imidazoquinoline ring system is thought to insert into an aromatic cage formed by π-π stacking interactions with the side chains of specific amino acid residues, namely Y284 in TMD7 and Y293 in Helix 8 nih.govnih.gov. The interaction is further stabilized by hydrogen bonding and hydrophobic interactions with residues in the vicinity nih.gov. Identifying this allosteric pocket is crucial for the rational design of new A3AR modulators with improved pharmacological properties nih.gov.
A key feature of the 1H-imidazo[4,5-c]quinolin-4-amine class is that their allosteric and orthosteric effects are structurally separable acs.org. Structure-activity relationship (SAR) studies have successfully distinguished between derivatives that act as PAMs and those that function as orthosteric antagonists. For example, derivatives with large 2-alkyl or 2-cycloalkyl groups tend to exhibit PAM activity, whereas a smaller 2-cyclopropyl substitution results in orthosteric antagonism nih.govnih.gov.
Interestingly, the PAM activity of some imidazoquinoline derivatives is accompanied by a degree of competitive interaction at the orthosteric site, particularly at higher concentrations nih.govnih.gov. However, the structural requirements for allosteric enhancement are distinct from those for inhibiting equilibrium binding at the orthosteric site scispace.com. This separation is highlighted by findings where specific chemical modifications can abolish allosteric enhancement while preserving the inhibition of orthosteric binding, and vice versa acs.org. This demonstrates that the two effects are mediated by different interactions with the receptor.
Table 1: Influence of Substitutions on Imidazoquinoline Activity at the A3AR This table summarizes research findings on how different chemical substitutions on the imidazoquinoline scaffold distinctly affect allosteric enhancement versus orthosteric binding inhibition.
| Substitution | Effect on Allosteric Enhancement | Effect on Orthosteric Binding | Reference |
|---|---|---|---|
| Large 2-alkyl/cycloalkyl groups | Positive Allosteric Modulation (PAM) activity | Variable | nih.govnih.gov |
| 2-cyclopropyl | Antagonist activity (orthosteric) | Competitive Inhibition | nih.gov |
| 4-(3,5-Dichlorophenylamino) | Enhanced (doubled maximal agonist efficacy) | Minimal Inhibition | acs.org |
| 2-(1-adamantyl) | Enhanced (doubled maximal agonist efficacy) | Minimal Inhibition | acs.org |
| 2-(4-Tetrahydropyranyl) | Abolished | Preserved Inhibition | acs.org |
Broader Intracellular Signaling and Cellular Effects
Beyond their effects on adenosine receptors, imidazoquinolines are potent immunomodulators that act as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8 nih.govnih.gov. These receptors are critical components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering downstream signaling cascades that lead to an immune response nih.gov.
The immunomodulatory effects of the imidazoquinoline class are strongly linked to the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway nih.govnih.gov. As agonists of TLR7 and TLR8, these compounds bind to the receptors within endosomes of immune cells like dendritic cells and macrophages nih.govfrontiersin.org. This binding initiates a signaling cascade through the MyD88 adapter protein, which culminates in the activation of NF-κB nih.govnih.gov. Activated NF-κB then translocates to the nucleus to promote the transcription of genes encoding pro-inflammatory cytokines and other immune mediators nih.gov. Studies on various imidazoquinoline derivatives confirm their ability to potently activate the NF-κB pathway nih.govplos.orgbinghamton.edu.
While the direct activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway by imidazoquinolines is less characterized, a connection exists through cytokine signaling. The pro-inflammatory cytokines (such as interferons and interleukins) produced following TLR/NF-κB activation subsequently bind to their own receptors on various cells, which are well-known to signal through the JAK/STAT pathway to regulate immune responses, cell proliferation, and differentiation nih.govnih.gov.
The activation of TLR7/8 by imidazoquinolines has profound effects on the tumor microenvironment, shifting it from an immunosuppressive to an immunogenic state nih.govtandfonline.com. This is achieved by stimulating innate immune cells to produce a cascade of pro-inflammatory cytokines, such as Type I interferons (IFNα) and tumor necrosis factor-alpha (TNFα) nih.govfrontiersin.org.
This cytokine milieu enhances the maturation and antigen-presenting capacity of dendritic cells, which is a crucial step for initiating an adaptive anti-tumor response tandfonline.com. Subsequently, this leads to increased infiltration and activation of anti-tumor immune cells, particularly CD4+ and cytotoxic CD8+ T-cells, within the tumor nih.govtandfonline.comdntb.gov.ua. Studies have shown that treatment with imidazoquinoline agonists significantly enhances T-cell lymphocyte infiltration into tumors, which is associated with tumor growth suppression via the induction of cancer cell apoptosis dntb.gov.ua. By activating immune cells within the tumor and draining lymph nodes, these compounds can induce a robust and systemic anti-tumor immune response binghamton.edunih.gov.
Table 2: Immunomodulatory Effects of Imidazoquinoline TLR7/8 Agonists This table outlines the documented effects of imidazoquinoline derivatives on immune cells and cytokine production, stemming from their activation of Toll-like receptors.
| Effect | Mediating Cell Types | Key Cytokines Induced | Consequence | Reference |
|---|---|---|---|---|
| TLR7/8 Activation | Dendritic Cells, Macrophages, B-cells, Monocytes | IFNα, TNFα, IL-6, IL-12 | Activation of innate and adaptive immunity | nih.govnih.govfrontiersin.org |
| M1 Macrophage Polarization | Macrophages | - | Shifts macrophages to an anti-tumor phenotype | nih.gov |
| Enhanced Antigen Presentation | Dendritic Cells (DCs) | IL-12 | Promotes T-cell differentiation and activation | nih.gov |
| Increased Immune Cell Infiltration | CD4+ and CD8+ T-cells | - | Enhances direct tumor cell killing | nih.govtandfonline.comdntb.gov.ua |
| B-cell Differentiation | B-cells | - | Promotes antibody production | nih.gov |
Modulation of Drug Efflux Mechanisms, e.g., P-glycoprotein
There is currently a lack of specific research findings that describe the modulation of drug efflux mechanisms, such as the inhibition or induction of P-glycoprotein (P-gp), by this compound. Scientific literature does not provide detailed studies or data tables illustrating the direct interaction of this specific compound with P-gp or other ATP-binding cassette (ABC) transporters. Consequently, its potential to reverse multidrug resistance or alter the pharmacokinetics of co-administered drugs that are P-gp substrates remains uncharacterized.
Direct Cellular Effects, e.g., Apoptosis Induction in Preclinical Models
Similarly, there is a paucity of direct evidence from preclinical models demonstrating that this compound induces apoptosis. While other novel compounds have been investigated for their pro-apoptotic activities, specific studies detailing the apoptotic pathways—such as the intrinsic or extrinsic pathways—activated by this particular imidazoquinoline derivative are not available. As a result, data on its efficacy in inducing programmed cell death in cancer cell lines or in vivo models, including dose-response relationships and the molecular markers of apoptosis, have not been documented.
Further research is necessary to elucidate the specific mechanism of action and molecular interactions of this compound.
Preclinical Pharmacological and Immunological Investigations of 1 Propyl 1h Imidazo 4,5 C Quinolin 4 Amine and Imidazoquinoline Derivatives
Immunomodulatory Effects in In Vitro Systems
Activation of Immune Cell Subsets, e.g., Plasmacytoid Dendritic Cells and PBMCs
Imidazoquinoline compounds are potent activators of various immune cell subsets. Their primary targets are cells expressing TLR7 and TLR8, which include plasmacytoid dendritic cells (pDCs) and peripheral blood mononuclear cells (PBMCs). nih.govnih.gov pDCs are specialized in producing vast amounts of type I interferons in response to viral infections and are a key target for TLR7 agonists. nih.gov Upon stimulation by imidazoquinolines, these cells become activated, a critical step in initiating a broader immune response. nih.gov
Human PBMCs, a diverse population of immune cells including monocytes, lymphocytes, and dendritic cells, are consistently used in vitro to study the effects of these compounds. nih.govnih.gov Activation of PBMCs by imidazoquinolines leads to the production of a range of signaling molecules that drive both innate and adaptive immunity. nih.govnih.gov SAR studies indicate that the nature of the substituent at the N1 position of the imidazoquinoline ring is a key determinant of activity. nih.govnih.gov Specifically, TLR8 selectivity can be achieved by incorporating an ethyl-, propyl-, or butylamino group at the N1 position, suggesting that 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine likely engages these immune cell pathways. nih.gov
Characterization of Induced Cytokine and Chemokine Profiles
A hallmark of imidazoquinoline activity is the induction of a robust profile of cytokines and chemokines upon immune cell activation. nih.gov In vitro stimulation of human PBMCs with various imidazoquinoline derivatives has been shown to induce the secretion of multiple cytokines, including Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and various interleukins (IL) such as IL-1β, IL-10, and IL-12. acs.orgnih.govnih.gov
The specific cytokine profile can be influenced by the compound's relative selectivity for TLR7 versus TLR8. TLR7 activation is strongly associated with high levels of IFN-α production, a key antiviral cytokine. nih.gov In contrast, TLR8 agonism tends to induce a more pro-inflammatory profile, characterized by higher levels of TNF-α, IL-1β, and IL-12. nih.gov Studies on N1-substituted imidazoquinolines have demonstrated that pure TLR8 agonists induce greater levels of IL-1β, IL-12, and IFN-γ compared to TLR7-selective or mixed TLR7/8 agonists, which is consistent with the promotion of a T-helper 1 (Th1) type immune response. nih.gov Given that an N1-propyl substituent confers TLR8 selectivity, this compound is expected to induce a Th1-polarizing cytokine profile. nih.gov
Table 1: Cytokine Induction by Representative Imidazoquinoline Agonists in Human PBMCs
Analysis of Immune Cell Activation Markers, e.g., CD69 Upregulation
The activation of immune cells by imidazoquinolines can be quantified by measuring the expression of specific cell surface markers. CD69 is a classic early marker of lymphocyte activation. nih.gov Its expression is rapidly increased on the surface of most leukocytes following stimulation. nih.gov The upregulation of CD69 on B cells has been observed in vitro following activation with stimuli in the presence of IFN-α, a cytokine robustly induced by imidazoquinolines. nih.gov Therefore, the analysis of CD69 upregulation serves as a reliable indicator of the cellular activation initiated by compounds like this compound.
Antiviral Efficacy in Preclinical Models
Induction of Interferon Biosynthesis and Antiviral States
The primary mechanism behind the antiviral efficacy of imidazoquinolines is their ability to induce the biosynthesis of interferons (IFNs), particularly IFN-α. nih.govnih.gov While these compounds typically exhibit no direct antiviral activity in cell culture systems, their in vivo effectiveness is attributed to the induction of an antiviral state mediated by these cytokines. nih.gov The binding of imidazoquinolines to TLR7 in pDCs triggers a signaling pathway that leads to the transcription and secretion of IFN-α. nih.gov This secreted IFN then acts on other cells, inducing the expression of numerous interferon-stimulated genes (ISGs) that establish a cellular environment hostile to viral replication. nih.gov This induction of 2',5'-oligoadenylate synthetase, an enzyme with antiviral properties, has been correlated with the antiviral activity of imidazoquinolines in animal models. nih.gov
Activity Against Specific Viral Pathogens (e.g., Zika Virus, Herpes Simplex Virus, Influenza Virus)
The potent, interferon-mediated antiviral state induced by imidazoquinolines has demonstrated efficacy against a range of viral pathogens in preclinical models.
Herpes Simplex Virus (HSV): Imidazoquinolines like imiquimod (B1671794) and S-28463 have shown significant antiviral activity against HSV-1 and HSV-2 in guinea pig models. nih.govnih.govnih.gov Treatment with these compounds inhibited primary lesion development and reduced viral shedding. nih.gov This effect is attributed to the induction of IFN and other cytokines. nih.govnih.gov Some studies also suggest that imiquimod may have a direct, IFN-independent anti-HSV-1 effect in non-immune cells by upregulating the host protein cystatin A. nih.gov
Influenza Virus: Adjuvants based on novel lipidated imidazoquinoline TLR7/8 ligands have been shown to elicit strong influenza-specific Th1 immune responses and protect mice against a heterologous H3N2 influenza challenge. youtube.com The combination of the TLR7 agonist imiquimod with an influenza vaccine was found to accelerate and enhance humoral immune responses against the influenza A(H1N1) virus in mice, conferring significant protection against lethal viral challenges. nih.gov
Zika Virus (ZIKV): While there is no specific antiviral drug or vaccine for Zika virus, research into potential inhibitors is ongoing. Although direct studies of this compound against ZIKV are not available, other heterocyclic compounds have been identified as inhibitors. For instance, an imidazonaphthyridine compound, RO8191, was identified as having remarkable selectivity against ZIKV in a replicon-based screening assay. Given that imidazoquinolines stimulate the same innate immune pathways that are critical for controlling viral infections, their potential activity against ZIKV is an area of interest.
Table 2: Preclinical Antiviral Activity of Imidazoquinoline Derivatives
Anticancer Activity in Preclinical Models
Imidazoquinoline derivatives, including this compound, have demonstrated notable anticancer activity in various preclinical settings. Their efficacy stems from their potent immunomodulatory capabilities.
Antitumoral Effects Mediated by TLR7/8 Agonism
The primary mechanism behind the anticancer activity of imidazoquinolines is their function as agonists for Toll-like receptor 7 (TLR7) and, in some cases, TLR8. nih.govtaylorandfrancis.com TLRs are crucial components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs). nih.gov Synthetic small molecules like imidazoquinolines can activate these receptors, initiating a powerful immune response. taylorandfrancis.comnih.gov
Activation of TLR7 and/or TLR8, which are typically located in endosomes of immune cells like dendritic cells and macrophages, triggers downstream signaling pathways. nih.govnih.gov This leads to the production and release of various pro-inflammatory cytokines, including interferon-α (IFN-α), tumor necrosis factor-α (TNF-α), and various interleukins (IL-6, IL-12). taylorandfrancis.comnih.gov This cytokine cascade activates a broader immune response, enhancing the body's ability to recognize and attack tumor cells. nih.gov Preclinical studies have shown that this TLR-mediated immune stimulation can lead to significant tumor growth suppression. nih.gov For instance, imidazoquinoline treatment in a mouse model of renal cell carcinoma (RCC) resulted in a 50% decrease in tumor growth after a single dose, with repeated dosing compounding this effect. nih.gov
Mechanisms of Tumor Growth Suppression, e.g., Apoptosis Induction and T-Cell Lymphocyte Infiltration
The antitumoral effects of imidazoquinolines are executed through several distinct mechanisms, primarily the induction of programmed cell death (apoptosis) in cancer cells and the recruitment of immune cells to the tumor site.
In vivo studies on murine RCC models revealed that imidazoquinoline treatment leads to a significant increase in cancer cell death and apoptosis, as measured by TUNEL and caspase-3 immunostaining, without affecting cell proliferation rates. nih.gov This suggests that the primary method of tumor growth control is the direct induction of apoptosis. nih.gov This finding is consistent with other studies showing that imidazoquinolines can induce apoptosis in various cancer types, sometimes even in the absence of immune cells. nih.gov
Furthermore, these compounds significantly enhance the immune system's infiltration into the tumor microenvironment. Treatment with an imidazoquinoline was shown to dramatically increase the peritumoral aggregation and intratumoral infiltration of T-cell lymphocytes. nih.gov This is accompanied by an increase in intratumoral levels of proinflammatory cytokines, which helps to create a hostile environment for the tumor. nih.gov The stimulation of dendritic cells via TLR7 is a key upstream event that leads to a downstream cytotoxic T-cell lymphocyte immune response. nih.gov Similarly, studies on glioblastoma cells showed that imidazoquinoline derivatives induce apoptosis, reactive oxygen species (ROS) generation, and caspase-3 activation. nih.gov
| Cancer Model | Observed Mechanism | Key Findings | Source |
|---|---|---|---|
| Renal Cell Carcinoma (Mouse Model) | Apoptosis Induction & T-Cell Infiltration | Significant increase in cell death and apoptosis; enhanced peritumoral and intratumoral infiltration by T-cell lymphocytes. | nih.gov |
| Glioblastoma Multiforme (U-87MG cells) | Apoptosis Induction & ROS Generation | Potent inhibitory effect on cell growth accompanied by induction of apoptosis, ROS generation, and caspase-3 activation. | nih.gov |
| Bladder Cancer (T24 and MBT-2 cells) | Apoptosis & Cytokine Production | Dose-dependent toxicity accompanied by induction of apoptosis and production of cytokines. | nih.gov |
Strategies for Enhancing Immunogenicity in Multidrug-Resistant Cancers via Efflux Mechanisms
The efficacy of anticancer agents can be compromised by multidrug resistance (MDR), a phenomenon where cancer cells develop mechanisms to evade the effects of therapeutic compounds. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as efflux pumps to expel drugs from the cell. mdpi.com
Recent preclinical research has identified that some imidazoquinolines, including imiquimod and resiquimod (B1680535), are substrates of P-gp. mdpi.com In an ATPase assay using purified membrane vesicles expressing P-gp, both imiquimod and resiquimod stimulated ATP consumption, confirming their interaction with the pump. mdpi.com This finding is critical because cancer cell lines that have acquired drug resistance through prolonged exposure to chemotherapeutics like doxorubicin (B1662922) show enhanced P-gp expression. mdpi.com Consequently, these MDR cells can more effectively efflux imidazoquinolines, potentially reducing their intracellular concentration and diminishing their immunomodulatory and anticancer effects. mdpi.com
This interaction presents a challenge for using imidazoquinoline-based therapies in MDR cancers. A potential strategy to overcome this resistance involves co-administration with P-gp inhibitors. By blocking the efflux pump, it may be possible to restore the intracellular concentration of the imidazoquinoline agonist, thereby enhancing its immunogenicity and therapeutic impact in otherwise resistant tumors. Further investigation into this combinatorial approach is warranted.
Synergistic Effects with Other Immunotherapeutic and Chemotherapeutic Agents
The immunomodulatory properties of imidazoquinolines make them excellent candidates for combination therapies, where they can work synergistically with other anticancer treatments, including chemotherapy and other immunotherapies. google.com By stimulating an immune response, these TLR7/8 agonists can sensitize tumors to the cytotoxic effects of chemotherapeutic drugs and enhance the efficacy of treatments that rely on a competent immune system. google.comfrontiersin.org
For example, some chemotherapeutic drugs induce immunogenic cell death (ICD), a form of apoptosis that releases tumor antigens and danger signals, thereby stimulating an antitumor immune response. nih.gov The efficacy of this process can be amplified by an immunomodulator like an imidazoquinoline. Preclinical studies have explored combining quercetin, a natural flavonoid with immunomodulatory properties, with chemotherapeutic agents like doxorubicin and paclitaxel (B517696), demonstrating enhanced cancer cell apoptosis and inhibition of proliferation. frontiersin.org While not an imidazoquinoline, this principle of combining an immunomodulator with chemotherapy to increase sensitivity and overcome resistance is directly applicable. frontiersin.org The co-delivery of a chemotherapeutic agent (doxorubicin) and an A2A adenosine (B11128) receptor antagonist (SCH 58261) has been shown to induce a robust immune response at the tumor site, highlighting the potential of multi-pronged chemo-immunotherapeutic strategies. nih.gov
| Immunomodulatory Agent/Strategy | Synergistic Agent | Cancer Model | Observed Synergistic Effect | Source |
|---|---|---|---|---|
| Quercetin | Paclitaxel | Prostate Cancer Cells (PC-3) | More potent inhibition of proliferation and migration; increased promotion of apoptosis compared to paclitaxel alone. | frontiersin.org |
| Chemo-immunotherapy (Doxorubicin + A2A Antagonist) | Microwave Thermotherapy | Breast Cancer (4T1) | Induced strong immunogenic cell death (ICD) and generated a robust immune response at the tumor site. | nih.gov |
Applications as Vaccine Adjuvants in Preclinical Studies
Beyond direct cancer therapy, imidazoquinolines are being extensively investigated as vaccine adjuvants. nih.govmdpi.com An adjuvant's role is to enhance the immunogenicity of a vaccine antigen, leading to a more robust, rapid, and durable immune response. mdpi.com The ability of imidazoquinolines to potently activate TLR7/8 makes them highly effective in this role. nih.govnih.gov
Enhancement of Adaptive Immune Responses and Antibody Titers
By activating innate immune cells through TLR7/8, imidazoquinolines help prime and shape the subsequent adaptive immune response. nih.gov This activation leads to a T helper 1 (Th-1) biased immune response, which is characterized by cell-mediated immunity and is crucial for eliminating intracellular pathogens and cancerous cells. nih.gov This process involves the maturation of dendritic cells, their presentation of antigens to T-cells, and the production of cytokines that support the proliferation and differentiation of cytotoxic T-lymphocytes. nih.gov
Preclinical studies have demonstrated that formulating vaccines with TLR7/8 agonists can significantly enhance adaptive immune responses. mdpi.com While many traditional adjuvants primarily stimulate antibody production (a Th-2 response), the development of adjuvants that can also elicit strong cell-mediated (Th-1) immunity is a major goal in vaccinology, particularly for cancer vaccines and vaccines against intracellular pathogens. mdpi.com The use of imidazoquinolines as adjuvants has shown promise in eliciting both cellular and humoral (antibody) responses in preclinical studies for a variety of pathogens. mdpi.com This enhancement of the adaptive immune system is key to generating long-lasting immunological memory, a cornerstone of effective vaccination.
Computational and Modeling Approaches in 1 Propyl 1h Imidazo 4,5 C Quinolin 4 Amine Research
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine, binds to its receptor and to characterize the stability of the resulting complex over time.
Prediction of Binding Pockets and Ligand-Receptor Interactions (e.g., TLRs, A3AR)
Computational studies have been instrumental in elucidating the binding behavior of 1H-imidazo[4,5-c]quinolin-4-amine derivatives with key biological targets, most notably the A3 Adenosine (B11128) Receptor (A3AR) and Toll-Like Receptors (TLRs).
For the A3 Adenosine Receptor, where these compounds act as positive allosteric modulators (PAMs), molecular modeling has identified a distinct, extrahelical binding site separate from the orthosteric site where the endogenous ligand (adenosine) binds. researchgate.netrsc.orgpubcompare.ai This allosteric pocket is located in a lipid-facing region that encompasses transmembrane domains (TMD) 1, TMD7, and Helix 8. researchgate.netrsc.org
Molecular docking models predict that the nearly flat 1H-imidazo[4,5-c]quinolin-4-amine ring system settles parallel to the transmembrane segments. researchgate.net It is inserted into an aromatic cage formed by key amino acid residues. researchgate.net Specific, crucial interactions have been identified that stabilize the ligand within this pocket:
π-π Stacking: Interactions occur between the compound's aromatic rings and the side chains of Tyrosine residues Y284 in TMD7 and Y293 in Helix 8. researchgate.net
Hydrogen Bonding: A hydrogen bond forms between the N-1 amine of the imidazoquinoline heterocycle and the carbonyl group of Glycine G29. researchgate.net
Hydrophobic Interactions: Substituents at the 2-position, such as a cyclohexyl group in the well-studied analogue LUF6000, are positioned "upward" into a small hydrophobic subpocket. researchgate.net
Molecular dynamics simulations have further validated these findings, confirming that this binding pose is stable. researchgate.net The simulations also revealed metastable intermediate states that converge into the final, stable bound pose, providing a more dynamic picture of the binding process. researchgate.net
In the context of Toll-Like Receptors 7 and 8 (TLR7/8), where imidazoquinolines act as agonists, the precise binding interactions are understood more through extensive structure-activity relationship (SAR) studies rather than publicly detailed docking models for this specific compound. rsc.orgnih.gov These studies reveal a strict dependence on the electronic configuration of the heterocyclic system for agonistic activity. rsc.orgnih.gov This information is foundational for building accurate docking and QSAR models to predict TLR7/8 activation. nih.gov
Table 1: Predicted Ligand-Receptor Interactions for 1H-Imidazo[4,5-c]quinolin-4-amine Scaffold at the A3AR Allosteric Site
| Interaction Type | Key Residue(s) | Interacting Part of Ligand | Reference(s) |
| π-π Stacking | Y284 (TMD7), Y293 (H8) | Imidazoquinoline ring system | researchgate.net |
| π-NH Bonding | Y284 (TMD7) | Exocyclic amine | researchgate.net |
| Hydrogen Bond | G29 (TMD1) | N-1 amine of heterocycle | researchgate.net |
| Hydrophobic Pocket | Residues in TMD1 & TMD7 | 2-position substituent (e.g., cyclohexyl) | researchgate.net |
| Lipid Interface | - | 4-amino substituent (e.g., dichlorophenyl) | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the creation of predictive models that can forecast the activity of novel, unsynthesized molecules.
Predictive Modeling for Optimization of Biological Activity
For the 1H-imidazo[4,5-c]quinolin-4-amine class of compounds, QSAR models are developed to predict their potency and efficacy as either A3AR PAMs or TLR agonists. The general workflow involves several key steps. nih.govresearchgate.net First, a dataset of related compounds with known biological activities (such as EC₅₀ or IC₅₀ values) is compiled. pubcompare.ai For each compound, a wide range of molecular descriptors are calculated, which are numerical values representing topological, electronic, physicochemical, and spatial properties. nih.gov
Statistical methods are then used to build a model that finds the best correlation between a subset of these descriptors and the observed biological activity. nih.gov Rigorous validation techniques are crucial to ensure the model's predictive power for new compounds. nih.gov
While specific, detailed QSAR equations for this compound are proprietary, extensive SAR studies provide the foundational data required to build such models. nih.govnih.gov For instance, as A3AR PAMs, SAR studies have shown that full activity is often achieved with larger alkyl or cycloalkyl groups (like cyclohexyl) at the 2-position, while smaller or larger groups lead to diminished activity. researchgate.net Similarly, substitutions on the 4-amino phenyl ring are known to significantly impact activity and selectivity. nih.gov For TLR7/8 agonism, SAR has established the importance of substituents at the 1- and 2-positions and the electronic properties of the core ring system. rsc.orgnih.gov
These relationships, once quantified in a validated QSAR model, allow researchers to computationally predict which modifications to the this compound structure would be most likely to increase its desired biological activity before committing to chemical synthesis. nih.gov
In Silico Screening and Rational Design of Novel Analogues
The insights gained from molecular docking, dynamics, and QSAR are directly applied to the rational design of novel analogues and for in silico (virtual) screening of chemical libraries. Identifying the allosteric site for A3AR PAMs enables structure-based drug discovery to enhance the pharmacological properties of the 1H-imidazo[4,5-c]quinolin-4-amine class. researchgate.netpubcompare.ai
Rational design involves the deliberate modification of a lead compound's structure to improve its properties. Based on the computational models, researchers can design new analogues with specific goals in mind. For example, knowing that the 2-position substituent fits into a hydrophobic pocket allows for the design of new groups that optimize this interaction for greater potency or selectivity. researchgate.net Understanding that the 4-amino substituent extends towards the lipid interface can guide modifications to improve membrane interaction or other pharmacokinetic properties. researchgate.net
One advanced strategy involves using the imidazoquinoline scaffold as a payload for antibody-drug conjugates (ADCs). In this approach, the TLR7 agonist is attached via a linker to a tumor-targeting antibody, enabling selective delivery to the tumor microenvironment. This rational design strategy aims to concentrate the immune-stimulating effect where it is needed most.
In silico screening uses the validated docking and QSAR models to rapidly evaluate thousands or millions of virtual compounds from chemical databases. nih.gov This process filters for molecules that are predicted to bind to the target receptor and possess high biological activity, dramatically narrowing the field of candidates for synthesis and experimental testing.
Table 2: Examples of Rational Design Strategies for 1H-Imidazo[4,5-c]quinolin-4-amine Analogues
| Design Strategy | Target Property | Rationale | Reference(s) |
| Modify 2-position substituent | A3AR PAM Potency | Optimize fit within the hydrophobic allosteric subpocket. | researchgate.net |
| Modify 4-amino substituent | A3AR PAM Activity/Selectivity | Alter interactions at the lipid-facing interface of the binding pocket. | nih.gov |
| Functionalize rings with polar groups | Solubility | Reduce lipophilicity and improve aqueous solubility. | nih.gov |
| Conjugate to a carrier molecule | Pharmacokinetics/Targeting | Exploit acid trapping to extend exposure or deliver to specific compartments. | frontiersin.org |
| Attach to an antibody (ADC) | Targeted Delivery | Selectively deliver the TLR agonist payload to tumor tissue. |
Future Research Trajectories and Therapeutic Potential of 1 Propyl 1h Imidazo 4,5 C Quinolin 4 Amine and Imidazoquinoline Derivatives
Development of Next-Generation Imidazoquinoline Compounds
The evolution of imidazoquinoline-based therapeutics hinges on overcoming current limitations through innovative chemical and biological strategies. Research focuses on fine-tuning the molecular structure to achieve desirable pharmacological profiles. rsc.org
Improving the therapeutic index of imidazoquinoline compounds involves a multi-pronged approach targeting their potency, their selectivity for either TLR7 or TLR8, and the duration of their immune-stimulating effects.
Structure-Activity Relationship (SAR) for Potency and Selectivity: Extensive SAR studies have been conducted on the imidazoquinoline ring system to understand how modifications at different positions influence receptor activity. nih.gov
N1-Position: Substitutions at the N1 position are crucial for modulating activity. The presence of a proton-donating group at this position is considered a key anchor point for designing analogs with improved potency. nih.gov Modifications with various groups, including hydroxyalkyl, aminoalkyl, thiols, esters, and carboxylic acids, have been explored to define the structural requirements for TLR7/8 activation and selectivity. nih.govacs.org
C2-Position: The length of the alkyl chain at the C2 position correlates with receptor activity, with a butyl chain showing peak activity for TLR7 and a pentyl chain for TLR8. acs.org
C7-Position: The aryl ring of the quinoline (B57606) has been a more recent focus. Studies show that TLR7/8 can tolerate substitutions at the C7 position, which can lead to increased potency. nih.gov A general trend indicates that electron-donating groups (EDGs) at the C7 position result in stronger TLR7/8 activation compared to electron-withdrawing groups (EWGs). nih.gov For instance, C7-methoxy and C7-hydroxyl compounds have been found to be substantially more active agonists. nih.gov
C4-Position: The C4-amine group is considered essential for activity, as modifications at this position typically lead to a loss of function. nih.gov
Sustained Immune Activation: A significant challenge with small-molecule immune agonists is their rapid clearance, which can lead to a sharp, poorly tolerated cytokine pulse rather than sustained, effective immune modulation. nih.gov Strategies to achieve prolonged immune activation include:
Prodrug Vesicles: One innovative approach involves conjugating an imidazoquinoline agonist to polyethylene (B3416737) glycol (PEG) via an enzyme-sensitive linker, creating an amphiphilic prodrug. nih.gov These prodrugs self-assemble into vesicular nanoparticles that can traffic to lymph nodes. nih.gov Within the endosomes of antigen-presenting cells, the linker is cleaved, releasing the active imidazoquinoline and triggering a robust and prolonged immune response, detectable for more than a week post-injection. nih.gov This contrasts with the rapid decay of signals from the unconjugated drug, which typically return to baseline within 72 hours. nih.gov
Pharmacokinetic Optimization: Designing derivatives with improved pharmacokinetic properties, such as an extended half-life, can provide more sustained immune activation and may improve the therapeutic window. nih.gov
| Position | Modification Strategy | Impact on Activity/Selectivity | Reference |
|---|---|---|---|
| N1 | Introduction of proton-donating groups (e.g., hydroxyalkyl, aminoalkyl) | Primary anchor point; crucial for high-affinity binding and potency. | nih.gov |
| C2 | Varying alkyl chain length | Correlates with TLR7/8 selectivity; butyl chain favors TLR7, pentyl chain favors TLR8. | acs.org |
| C7 | Substitution with Electron-Donating Groups (EDGs) vs. Electron-Withdrawing Groups (EWGs) | EDGs (e.g., -OCH3, -OH) generally increase potency for both TLR7 and TLR8. | nih.gov |
| C4 | Amine group | Considered essential for activity; modifications often lead to inactivity. | nih.gov |
A significant hurdle in the development of many new chemical entities, including imidazoquinoline derivatives, is their poor aqueous solubility. researchgate.net This property is critical as a drug must be soluble to be orally active and bioavailable. researchgate.netmdpi.com
Aqueous Solubility: Many potent imidazoquinoline derivatives are highly lipophilic, which contributes to poor water solubility. rsc.org This can impede formulation and in vivo administration. Efforts to improve solubility often involve structural modifications, such as introducing polar functional groups into the molecule. nih.gov However, these modifications must be carefully designed, as they can sometimes lead to a loss of biological activity. rsc.org For example, introducing a nitrogen atom into a six-membered ring at the 2-position of an imidazoquinoline to improve solubility was found to greatly reduce its desired allosteric modulator activity. nih.gov
Stability: The chemical stability of imidazoquinoline derivatives under different environmental and physiological conditions is crucial for their research, development, and application. cymitquimica.com Factors like pH can influence stability. mdpi.com Prodrug strategies, while enhancing sustained release, also require careful design to ensure the stability of the linker and the parent drug until it reaches the target site. nih.gov
Exploration of Novel Preclinical Therapeutic Applications
The ability of imidazoquinolines to potently activate the innate immune system makes them promising candidates for a range of therapeutic applications beyond their initial use as topical antiviral and anticancer agents. researchgate.netresearchgate.net Preclinical animal models are crucial for evaluating these new applications and understanding the in vivo response. mdpi.com
Oncology: Imidazoquinoline derivatives are being explored as systemic anticancer agents. researchgate.net They can activate anti-tumor immunity via TLR7 and TLR8, leading to the induction of a Th1-type immune response characterized by the release of cytokines like Type I interferon. researchgate.net Preclinical studies have shown that systemic administration can mediate tumor control, increase the infiltration of CD8+ T-cells into the tumor microenvironment, and improve survival in murine models of cancers such as melanoma and pancreatic ductal adenocarcinoma. researchgate.net Novel imidazoacridinone derivatives, which share structural similarities, have also shown potent growth inhibition against colon carcinoma cell lines. nih.gov
Infectious Diseases: The broad-spectrum immune activation induced by these compounds makes them attractive for treating various infectious diseases. google.com They have demonstrated excellent antiviral activity in preclinical models against viruses such as dengue, Zika, and avian influenza. researchgate.net
Vaccine Adjuvants: Small molecule agonists of TLR7/8 are highly sought after as vaccine adjuvants. nih.gov By stimulating antigen-presenting cells, they can enhance and shape the adaptive immune response to co-administered antigens, potentially leading to more effective and durable vaccines. researchgate.netnih.gov
Advanced Analytical Methodologies for Research and Development
The synthesis and evaluation of novel compounds like 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine rely on robust analytical techniques for purification, quantification, and structural confirmation. nih.gov
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the research and development of imidazoquinoline derivatives. nih.govmdpi.com It is widely used for the separation, identification, and quantification of these compounds in various matrices. conicet.gov.armdpi.com
Purity and Quantification: Reversed-phase HPLC (RP-HPLC) is the most common method. nih.govmdpi.com It allows for the determination of product purity after synthesis and the quantification of the compound in different samples. nih.gov For example, methods have been developed to quantify imidazoquinolines in biological samples like blood and plasma to study their pharmacokinetic profiles. nih.govmdpi.com The precision and accuracy of these methods are validated to ensure reliable results. nih.govresearchgate.net
Method Development: A typical HPLC method for imidazoquinolines involves a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. nih.govmdpi.com Detection is often performed using a UV detector. mdpi.com The method can be optimized for rapid analysis, allowing for the simultaneous determination of multiple related compounds in under 5 minutes in some cases. mdpi.com
The confirmation of the chemical structure of newly synthesized compounds is a critical step, achieved primarily through a combination of spectroscopic techniques. cymitquimica.comresearchgate.net
Utilization as Reference Standards in Analytical Studies
The compound this compound serves a critical role in the pharmaceutical sciences as a high-quality reference standard. lgcstandards.comlgcstandards.com Reference standards are essential for ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs) and formulated drug products. They provide a benchmark for a variety of analytical procedures, including the identification and quantification of the API, the detection of impurities, and the validation of analytical methods.
In the context of imidazoquinoline derivatives, the synthesis process can sometimes yield impurities. binghamton.edu For instance, the synthesis of related compounds has been shown to produce byproducts that require careful removal and characterization, often through basic extraction and chromatographic techniques. binghamton.edu The availability of a highly purified and well-characterized reference standard like this compound is indispensable for developing and validating analytical methods capable of detecting and quantifying such process-related impurities and degradation products. Its unique structural characteristics make it suitable for use in these precise analytical applications. The fundamental physicochemical properties of this compound are well-documented, which is a prerequisite for its function as a reference material. chembk.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4 |
| Molecular Weight | 226.28 g/mol lab-chemicals.com |
| Melting Point | 288-290°C chembk.com |
| Boiling Point (Predicted) | 457.4 ± 48.0 °C chembk.com |
| Density (Predicted) | 1.31 ± 0.1 g/cm³ chembk.com |
| Appearance | White solid lgcstandards.com |
| CAS Number | 853792-81-1 lab-chemicals.com |
Integration of Interdisciplinary Research Approaches
The therapeutic advancement of imidazoquinoline derivatives is increasingly dependent on the convergence of immunology with other scientific disciplines, most notably nanotechnology and combination therapy strategies. These interdisciplinary approaches aim to overcome the limitations of traditional drug administration, such as off-target effects and insufficient therapeutic concentrations at the site of disease. sciresjournals.com By integrating novel drug delivery systems and synergistic treatment protocols, researchers are unlocking new potentials for this class of compounds, enhancing their efficacy while improving their therapeutic index. sciresjournals.comnih.gov
Application of Nanotechnology for Targeted Delivery
Nanotechnology offers a transformative approach to drug delivery, utilizing nanoscale carriers to transport therapeutic agents directly to specific cells or tissues. sciresjournals.com This targeted strategy is particularly relevant for potent immune modulators like imidazoquinolines, as it can concentrate their activity within the tumor microenvironment or at sites of infection, thereby maximizing efficacy and minimizing systemic exposure. nih.govmdpi.com Various nanocarriers, including liposomes, polymeric nanoparticles, and nanogels, have been engineered to encapsulate drugs, protect them from degradation, and facilitate controlled release. sciresjournals.comnih.gov
Research into imidazoquinoline derivatives has leveraged several of these nanotechnologies:
Liposomes: These are spherical vesicles composed of a phospholipid bilayer that can carry both water-soluble and fat-soluble drugs. nih.govtechnologynetworks.com In one study, liposomes were used to deliver the imidazoquinoline compound imiquimod (B1671794) (IQ). To enhance targeting to head and neck cancer cells, the liposomes were functionalized with AT11 aptamers, which bind to nucleolin, a protein overexpressed on the surface of many cancer cells. nih.gov This targeted approach resulted in selective delivery of IQ to tongue cancer cells, leading to a significant reduction in cell viability and proliferation compared to non-malignant cells. nih.gov
Nanogels: These are hydrogel nanoparticles that can be engineered for specific delivery purposes. Researchers have developed pH-degradable nanogels to which a small-molecule imidazoquinoline-based TLR7/8 agonist was covalently attached. pnas.orgnih.gov This strategy was designed to focus the immune activation on the draining lymph nodes and reduce systemic inflammation that can occur with soluble agonists. pnas.orgnih.gov Studies in mice demonstrated that these imidazoquinoline-ligated nanogels induced superior antibody and T-cell responses against a co-administered antigen compared to the soluble TLR7/8 agonist. nih.gov
Amphiphilic Conjugates: In another approach, an imidazoquinoline TLR7/8 agonist was conjugated to PEG-cholesteryl amphiphiles. nih.gov This modification was designed to decrease the systemic distribution of the drug following intratumoral injection and enhance its retention within the tumor. nih.gov This nanotechnology-based strategy was shown to increase the therapeutic effect on the primary tumor while reducing systemic inflammatory responses. nih.gov
Table 2: Nanocarrier Systems for Imidazoquinoline Delivery
| Nanocarrier System | Imidazoquinoline Derivative | Target/Application | Key Findings | Reference(s) |
|---|---|---|---|---|
| Aptamer-Functionalized Liposomes | Imiquimod (IQ) | Head and Neck Cancer | Selective delivery to cancer cells, increased cell death, and reduced migration and invasion. nih.gov | nih.gov |
| pH-Degradable Nanogels | Imidazoquinoline (IMDQ) TLR7/8 Agonist | Lymph Node-Targeted Immune Activation | Focused immune activation in draining lymph nodes, reduced systemic inflammation, superior antibody and T-cell responses. pnas.orgnih.gov | pnas.orgnih.gov |
| PEG-Cholesteryl Amphiphiles | Imidazoquinoline (IMDQ) TLR7/8 Agonist | Intratumoral Cancer Therapy | Reduced systemic distribution, enhanced anti-tumor effect, and induction of adaptive immunity. nih.gov | nih.gov |
Synergistic Combination Therapies with Existing Agents
The strategy of combining different therapeutic agents is a cornerstone of modern medicine, particularly in oncology and the treatment of infectious diseases. nih.gov Combination therapies can produce synergistic effects, where the combined outcome is greater than the sum of the individual effects, overcome drug resistance, and target diseases through multiple mechanisms. nih.gov Imidazoquinoline derivatives, with their potent immune-activating properties, are prime candidates for combination therapies, where they can be paired with cytotoxic agents, targeted therapies, or other immunotherapies to enhance anti-tumor or anti-viral responses.
Several preclinical studies have demonstrated the potential of such synergistic combinations:
With Chemotherapy: The combination of an imidazoquinoline TLR7/8 agonist with the chemotherapeutic drug oxaliplatin (B1677828) has been studied in cancer models. nih.gov While oxaliplatin monotherapy only modestly reduced tumor growth, the combination therapy significantly improved the tumor eradication rate, with 70% of mice being completely cured compared to 39% with the imidazoquinoline alone. nih.gov This synergy arises from the combination of chemotherapy-induced immunogenic cell death and TLR-mediated innate immune activation. nih.gov
With Targeted Kinase Inhibitors: In a mouse model of renal cell carcinoma (RCC), the combination of transcutaneous imiquimod and the oral tyrosine kinase inhibitor (TKI) sorafenib (B1663141) was investigated. nih.gov The study found that the combination therapy produced beneficial effects, demonstrating that the anti-tumor effect of imiquimod, which proceeds via the induction of tumor-specific cytotoxic T-lymphocytes (CTLs), is synergistically activated by sorafenib therapy. nih.gov
With Other Immunotherapies: A novel combination therapy for melanoma and breast cancer involved the systemic administration of interferon-I with the local application of imiquimod. technologynetworks.comsciencedaily.com This dual approach led to the death of tumor cells at the treated site and simultaneously activated the adaptive immune system to combat distant metastases. technologynetworks.comsciencedaily.com Another strategy involves combining a nanogel-based vaccine with an anti-PD-1 antibody, an immune checkpoint inhibitor. This combination resulted in strong tumor growth suppression and markedly improved survival in a mouse tumor model. rsc.org
With Vaccines: The efficacy of influenza vaccines can be enhanced by co-administration with a TLR7 agonist. In a study, mice immunized with an influenza A(H1N1)pdm09 vaccine combined with imiquimod showed an expedited and augmented immune response. nih.gov The combination led to the earlier appearance of virus-specific antibodies at higher titers and a significantly lower pulmonary viral load following infection. nih.gov
Table 3: Synergistic Combination Therapies Involving Imidazoquinoline Derivatives
| Combination Agent(s) | Imidazoquinoline Derivative | Disease Model | Observed Synergistic Effect | Reference(s) |
|---|---|---|---|---|
| Oxaliplatin | IMDQ TLR7/8 Agonist | Cancer | Enhanced tumor eradication (70% cure rate vs. 39% with IMDQ alone) and induction of protective anti-tumor immunity. nih.gov | nih.gov |
| Sorafenib (TKI) | Imiquimod | Renal Cell Carcinoma (RCC) | Synergistic activation of tumor-specific cytotoxic T-lymphocytes (CTLs) and inhibition of tumor growth. nih.gov | nih.gov |
| Interferon-I | Imiquimod | Melanoma & Breast Cancer | Local tumor cell death and systemic adaptive immune response against distant metastases. technologynetworks.comsciencedaily.com | technologynetworks.comsciencedaily.com |
| Influenza Vaccine | Imiquimod | Influenza A(H1N1) Virus Infection | Expedited and augmented humoral immune response; higher antibody titers and lower viral load. nih.gov | nih.gov |
| Anti-PD-1 Antibody | Nanogel Vaccine | Cancer | Strong tumor growth suppression and markedly improved survival. rsc.org | rsc.org |
Q & A
Q. What are the standard synthetic routes for 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine and its derivatives?
The synthesis typically involves multi-step modifications starting from 4-hydroxy-3-nitroquinoline precursors. Key steps include:
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) in toluene/DMF to replace hydroxyl groups with chlorine .
- Amination : Substitution at the 4-position using aryl amines (e.g., 3,4-dichlorophenylamine) under microwave-assisted heating in DMF .
- Reduction : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) for nitro-to-amine group conversion .
- Purification : Preparative silica gel column chromatography with gradients of CHCl₃/MeOH (100:1 to 8:1) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., δ 7.92 ppm for aromatic protons, δ 170.7 ppm for carbonyl carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C₂₈H₂₆N₅O⁺ with m/z 448.2137) .
- X-ray Crystallography : Determines planar imidazoquinoline ring geometry and intramolecular hydrogen bonding (e.g., C–H···N interactions) .
Advanced Research Questions
Q. How do structural modifications at the 2- and 4-positions influence A₃ adenosine receptor (A₃AR) modulation?
- 2-Position : Hydrophobic substituents (e.g., adamantyl, cyclohexyl) enhance positive allosteric modulation by interacting with a lipid-facing pocket near transmembrane domains (TMD1/TMD7/Helix8). This increases agonist efficacy by up to 2-fold in [³⁵S]GTPγS binding assays .
- 4-Position : Electron-withdrawing groups (e.g., 3,4-dichlorophenylamino) improve selectivity for A₃AR over orthosteric binding at other adenosine receptors .
- Contradictions : Some 2-substituted derivatives (e.g., tetrahydropyranyl) abolish allosteric enhancement but retain orthosteric inhibition, necessitating dual functional/binding assays to resolve mechanistic discrepancies .
Q. What computational strategies predict the allosteric binding sites of these derivatives?
- Molecular Docking : Identifies π-π stacking interactions with aromatic residues (Y284⁷.⁵⁵, Y293⁸.⁵⁴) in A₃AR’s extrahelical pocket .
- Molecular Dynamics (MD) Simulations : Reveals metastable binding intermediates and stabilizes interactions between the exocyclic amine and G291¹.⁴⁹ .
- Mutagenesis Validation : Substitution of Y284⁷.⁵⁵ with alanine reduces binding affinity, confirming computational predictions .
Q. How should researchers resolve contradictions in functional assay data for allosteric enhancers?
- Assay Design : Use complementary methods:
- Data Interpretation : Negative modulation by 2-(benzoylamino)cyclohexyl derivatives may arise from steric clashes in the hydrophobic subpocket, requiring iterative SAR studies .
Methodological Notes
- Synthetic Optimization : Microwave-assisted reactions reduce reaction times (e.g., 140°C overnight in Biotage vials) while improving yields .
- Analytical Cross-Validation : Combine NMR, HRMS, and crystallography to resolve structural ambiguities in regioisomers .
- Biological Assays : Include A₃AR-negative cell lines as controls to distinguish allosteric effects from off-target interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
